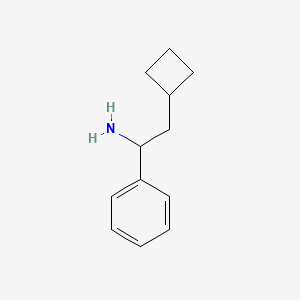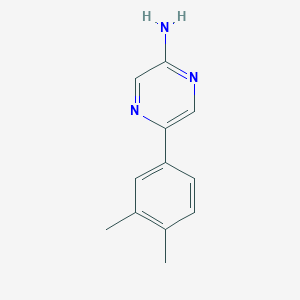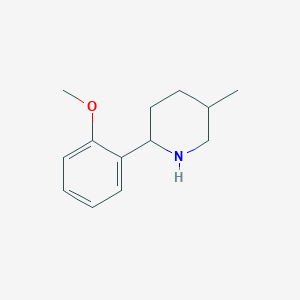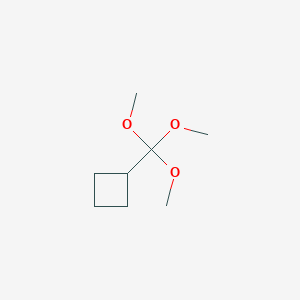
6-Chlorchinolin-3-ol
Übersicht
Beschreibung
6-Chloroquinolin-3-ol is a chemical compound with the molecular formula C9H6ClNO . It is a white to yellow solid and is used for research purposes .
Molecular Structure Analysis
The molecular weight of 6-Chloroquinolin-3-ol is 179.6 g/mol . The molecular structure consists of a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring .Physical And Chemical Properties Analysis
6-Chloroquinolin-3-ol is a white to yellow solid . It has a molecular weight of 179.6 g/mol . It should be stored at 2-8°C, away from moisture .Wissenschaftliche Forschungsanwendungen
Antimikrobielle Anwendungen
6-Chlorchinolin-3-ol: wurde als eine Verbindung mit signifikanten antimikrobiellen Eigenschaften identifiziert. Es ist besonders wirksam gegen verschiedene grampositive und gramnegative mikrobielle Arten. Die antimikrobielle Aktivität wird der Substitution am heterocyclischen Pyridinring zugeschrieben .
Antikrebs-Potenzial
Chinolin-Derivate, darunter This compound, werden auf ihre Antikrebsaktivitäten untersucht. Es ist bekannt, dass sie die DNA-Synthese hemmen, indem sie die Spaltung der bakteriellen DNA-Gyrase und der Typ-IV-Topoisomerase fördern, was zu einem schnellen bakteriellen Tod führen kann und Auswirkungen auf die gezielte Behandlung von Krebszellen haben kann .
Antimalaria-Aktivität
Der Chinolinkern, der in This compound vorhanden ist, ist ein gemeinsames Merkmal vieler Antimalariamittel. Die Struktur der Verbindung ermöglicht die Synthese neuer Moleküle, die zur Bekämpfung von Malaria eingesetzt werden können, einer Krankheit, die durch Parasiten verursacht wird, die zunehmend resistent gegen herkömmliche Behandlungen werden .
Antidepressiva und Antikonvulsiva
Untersuchungen haben gezeigt, dass Chinolin-Derivate antidepressive und antikonvulsive Wirkungen haben können. Dies eröffnet potenzielle Anwendungen für This compound bei der Entwicklung neuer Behandlungen für neurologische Erkrankungen .
Entzündungshemmende und antioxidative Eigenschaften
Die Fähigkeit der Verbindung, Entzündungsreaktionen und oxidativen Stress zu modulieren, macht sie zu einem Kandidaten für die Entwicklung entzündungshemmender und antioxidativer Therapien. Diese Eigenschaften sind essentiell bei der Behandlung chronischer Krankheiten und der Vorbeugung altersbedingter Beschwerden .
Antivirale und anti-HIV-Aktivitäten
This compound: und seine Derivate werden auf ihre antiviralen Eigenschaften untersucht, einschließlich ihrer potenziellen Aktivität gegen HIV. Die Fähigkeit, die Virusreplikation zu stören, macht sie zu einer wertvollen Verbindung bei der Suche nach neuen antiviralen Medikamenten .
Industrielle Chemie und Synthetische Organische Chemie
Im Bereich der industriellen und synthetischen organischen Chemie dient This compound als wichtiges Gerüst für die Medikamentenentwicklung und spielt eine wichtige Rolle in der medizinischen Chemie. Seine vielseitigen Anwendungen umfassen die Verwendung als Vorläufer für verschiedene synthetische Prozesse .
Reduzierung der Umweltbelastung
Neuere Synthesemethoden, die This compound verwenden, zielen darauf ab, die Nachteile traditioneller Synthesen, wie z. B. Umweltnebenwirkungen, zu beseitigen. Es werden grüne Chemieansätze entwickelt, um die Umweltbelastung der chemischen Synthese zu minimieren .
Safety and Hazards
Zukünftige Richtungen
Quinoline and its derivatives have shown tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Therefore, there is potential for future research and development involving 6-Chloroquinolin-3-ol and related compounds.
Wirkmechanismus
Target of Action
Related compounds such as chloroquine are known to target heme polymerase in plasmodium species .
Mode of Action
In the case of Chloroquine, it inhibits the action of heme polymerase, leading to the accumulation of toxic heme in Plasmodium species
Biochemical Pathways
Related compounds like chloroquine are known to interfere with the life cycle of plasmodium species, affecting their ability to cause malaria .
Pharmacokinetics
It’s worth noting that the compound is a solid at room temperature and has a molecular weight of 17961 . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
Given its potential similarity to chloroquine, it may lead to the accumulation of toxic heme in plasmodium species, thereby inhibiting their growth and proliferation .
Action Environment
It’s known that the compound should be stored in a refrigerator, suggesting that its stability could be affected by temperature .
Biochemische Analyse
Biochemical Properties
6-Chloroquinolin-3-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with various enzymes, potentially acting as an inhibitor or activator depending on the context of the reaction. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites. Additionally, 6-Chloroquinolin-3-ol can bind to proteins, affecting their structure and function, which in turn can influence cellular processes .
Cellular Effects
The effects of 6-Chloroquinolin-3-ol on cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 6-Chloroquinolin-3-ol can modulate signaling pathways by interacting with key signaling molecules, leading to altered cellular responses. It can also affect gene expression by binding to DNA or interacting with transcription factors, thereby influencing the transcription of specific genes. Furthermore, 6-Chloroquinolin-3-ol can impact cellular metabolism by inhibiting or activating metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 6-Chloroquinolin-3-ol exerts its effects through several mechanisms. It can bind to biomolecules such as enzymes and proteins, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or altering enzyme conformation. Additionally, 6-Chloroquinolin-3-ol can activate certain enzymes by stabilizing their active conformation. These interactions can lead to changes in gene expression, either by directly binding to DNA or by modulating the activity of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloroquinolin-3-ol can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 6-Chloroquinolin-3-ol is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to 6-Chloroquinolin-3-ol in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation, apoptosis, and metabolic activity .
Dosage Effects in Animal Models
The effects of 6-Chloroquinolin-3-ol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At high doses, 6-Chloroquinolin-3-ol can exhibit toxic or adverse effects, including cytotoxicity, oxidative stress, and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s effects become pronounced only above certain dosage levels .
Metabolic Pathways
6-Chloroquinolin-3-ol is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. The compound can also influence metabolic flux by inhibiting or activating key enzymes in metabolic pathways, leading to changes in the levels of metabolites. These interactions can have significant implications for cellular metabolism and overall cellular function .
Transport and Distribution
The transport and distribution of 6-Chloroquinolin-3-ol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by active or passive transport mechanisms, depending on its concentration and the presence of transporters. Once inside the cell, 6-Chloroquinolin-3-ol can bind to proteins, influencing its localization and accumulation within specific cellular compartments. These interactions can affect the compound’s biological activity and its overall distribution within the organism .
Subcellular Localization
The subcellular localization of 6-Chloroquinolin-3-ol is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, 6-Chloroquinolin-3-ol may be localized to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may be directed to the mitochondria, where it can affect metabolic processes and energy production. The subcellular localization of 6-Chloroquinolin-3-ol is essential for its role in cellular function and its overall biological activity .
Eigenschaften
IUPAC Name |
6-chloroquinolin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-1-2-9-6(3-7)4-8(12)5-11-9/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAWZESBCDHKSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80734836 | |
| Record name | 6-Chloroquinolin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
860232-96-8 | |
| Record name | 6-Chloroquinolin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine](/img/structure/B1455788.png)

![2-Cyanospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1455793.png)





![1-[(3-Methylphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1455801.png)

![1-[(1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1455803.png)
![1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1455804.png)
